3-甲氧基-4-硝基吡啶 1-氧化物

描述

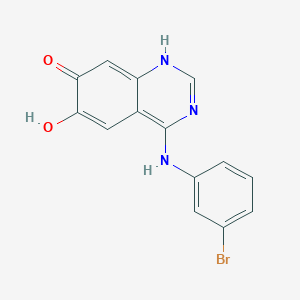

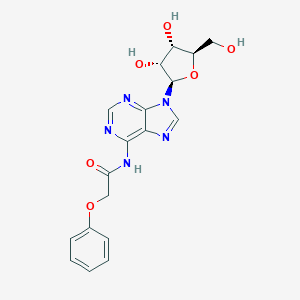

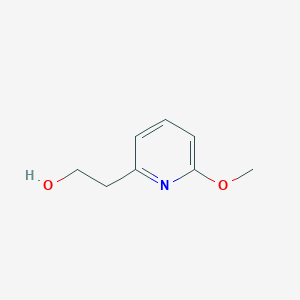

3-Methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . This is followed by a reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .

Molecular Structure Analysis

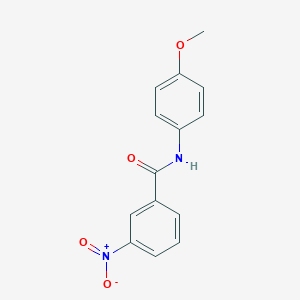

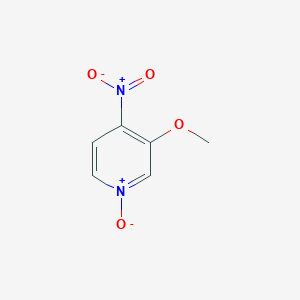

The molecular structure of 3-Methoxy-4-nitropyridine 1-oxide is represented by the InChI code 1S/C6H6N2O4/c1-12-6-4-7 (9)3-2-5 (6)8 (10)11/h2-4H,1H3 . The InChI key is YTTSNODVMTUELN-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=C (C=CN=C1) [N+] (=O) [O-] .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine 1-oxide is a solid substance . It has a molecular weight of 170.12 g/mol . It is stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

氰化和脱氧

3-甲氧基-4-硝基吡啶 1-氧化物参与与三甲基硅烷腈的氰化反应,导致形成 3-取代的 2-吡啶甲腈。它还参与将硝基吡啶 1-氧化物转化为硝基吡啶的脱氧过程 (Sakamoto、Kaneda、Nishimura 和 Yamanaka,1985).

光学非线性行为

该化合物表现出很高的光学非线性行为,特别是在二次谐波产生中。它用于在四甲氧基硅烷凝胶中生长单晶,然后分析它们的非线性光学性能和晶体质量 (Andreazza、Lefaucheux、Robert、Josse 和 Zyss,1990).

硝化中的指导性影响

该化合物在硝化过程中表现出特定的指导性影响。例如,2-和 3-甲氧基吡啶-N-氧化物的硝化导致 4-硝基化合物的独占形成 (Hertog 和 Ammers,2010).

Reissert-Kaufmann 型反应

在 Reissert-Kaufmann 型反应中,3-甲氧基-4-硝基吡啶 1-氧化物是 2-氰基-4-硝基吡啶的前体。该反应途径为从吡啶同系物合成硝基吡啶甲酸提供了一条新途径 (Matsumura、Ariga 和 Ohfuji,1970).

Diels-Alder 反应

该化合物在与不同二烯的 Diels-Alder 反应中充当亲二烯体,导致喹啉衍生物的形成。这个过程对于理解此类系统中的区域选择性和反应机理很重要 (Kneeteman,2012).

电荷转移配合物

3-甲氧基-4-硝基吡啶 1-氧化物与碘形成电荷转移配合物,研究了它们的平衡特性。这项研究有助于理解此类配合物中的分子相互作用 (Gardner 和 Ragsdale,1968).

合成工艺

它用于各种合成工艺,包括通过一系列化学反应制备 3-甲氧基-5,6-二氨基-2-硝基吡啶,证明了它作为化学前体的多功能性 (Jun,2007).

与甲醇钠的相互作用

3-甲氧基-4-硝基吡啶 1-氧化物在不同溶剂和表面活性剂聚集体中与甲醇钠的相互作用揭示了此类环境中反应动力学和分子相互作用的见解 (Fendler、Chang 和 Fendler,1975).

安全和危害

3-Methoxy-4-nitropyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause genetic defects and cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . The supramolecular structure shows that molecules of the title complex are linked into sheets by a combination of strong O—H⋯O and weak C—H–O hydrogen bonds .

生化分析

Biochemical Properties

Nitropyridines, a class of compounds to which 3-Methoxy-4-nitropyridine 1-oxide belongs, are known to interact with various enzymes and proteins

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

属性

IUPAC Name |

3-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSNODVMTUELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563738 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19355-04-5 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)